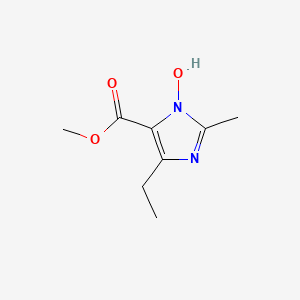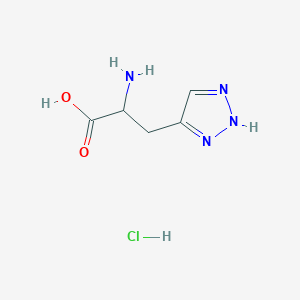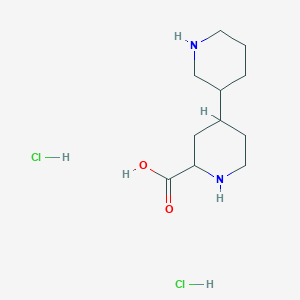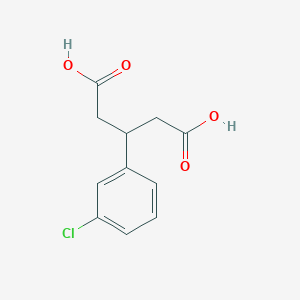
3-(3-chlorophenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)pentanedioic acid is a compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 . It is a powder at room temperature .
Synthesis Analysis
The synthesis pathway of 3-(3-chlorophenyl)pentanedioic acid is described in a study on the impurity profiling of Baclofen . The synthesis starts with 3-(4-chlorophenyl)pentanedioic acid, followed by the formation of an anhydride, which is then converted to an imide using ammonia .Molecular Structure Analysis
The InChI code for 3-(3-chlorophenyl)pentanedioic acid is 1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(3-chlorophenyl)pentanedioic acid is a powder at room temperature . It has a melting point of 135-137°C . The predicted boiling point is 384.3±27.0°C, and the predicted density is 1.396±0.06 g/cm3 .Applications De Recherche Scientifique
- Suzuki–Miyaura Coupling : 3-(3-chlorophenyl)pentanedioic acid serves as a valuable building block for the synthesis of more complex molecules. It can be coupled with aryl or heteroaryl boron reagents using palladium catalysts, enabling the creation of diverse organic compounds .
- Drug Design : Researchers explore carborane-containing compounds as potential drug candidates. Carboranes, including this acid, offer unique properties due to their three-dimensional, cage-like structure. They can serve as novel pharmacophores or ligands for specific receptors .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
Orientations Futures
The future directions for research on 3-(3-chlorophenyl)pentanedioic acid could include further investigation into its synthesis, chemical reactions, and potential applications. As it is used in the synthesis of other compounds , understanding its properties and reactions could be valuable for the development of new synthetic methods and materials.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLRFZGNLCCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)pentanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
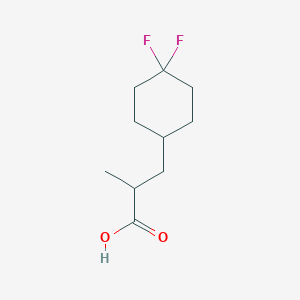

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
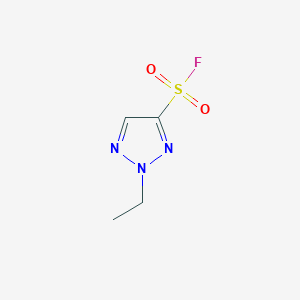


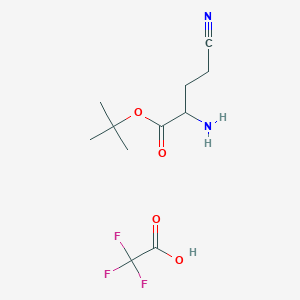
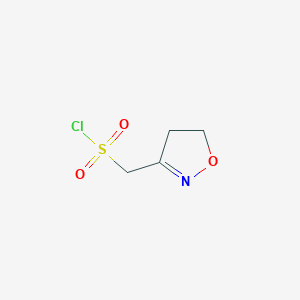

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
